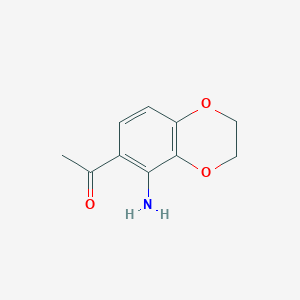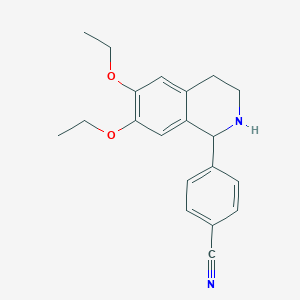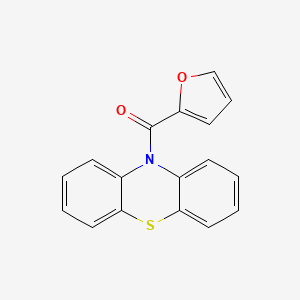
N-(4-tert-butylphenyl)-N'-(3-methoxypropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-TERT-BUTYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a tert-butylphenyl group and a methoxypropyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-TERT-BUTYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE typically involves the reaction of 4-tert-butylphenylamine with 3-methoxypropylamine in the presence of an appropriate coupling agent. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include steps such as mixing, heating, and purification to obtain the compound in high yield and purity. Common techniques like distillation, crystallization, and chromatography might be employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-TERT-BUTYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism by which N’-(4-TERT-BUTYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the interactions and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-TERT-BUTYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE can be compared with other amides that have similar structural features, such as:
- N’-(4-TERT-BUTYLPHENYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE
- N’-(4-TERT-BUTYLPHENYL)-N-(3-ETHOXYPROPYL)ETHANEDIAMIDE
Uniqueness
The uniqueness of N’-(4-TERT-BUTYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H24N2O3 |
|---|---|
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
N'-(4-tert-butylphenyl)-N-(3-methoxypropyl)oxamide |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)12-6-8-13(9-7-12)18-15(20)14(19)17-10-5-11-21-4/h6-9H,5,10-11H2,1-4H3,(H,17,19)(H,18,20) |
Clave InChI |
QTDLQGQNDLRWDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11510406.png)
![ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11510413.png)
![6-butyl 8-ethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11510414.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11510421.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11510430.png)
![N-(3,4-dichlorophenyl)-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B11510444.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B11510452.png)



![methyl (2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11510477.png)
![N-[3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-2-hydroxy-propyl]-formamide](/img/structure/B11510489.png)
![N-(2,3-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11510497.png)
![N-(4-ethylphenyl)-2-[(2-methylquinolin-8-yl)sulfanyl]acetamide](/img/structure/B11510498.png)
